Carboxymethanesulfinyl-acetic acid

Description

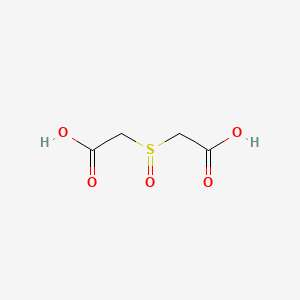

Carboxymethanesulfinyl-acetic acid (hypothetical IUPAC name: [(methanesulfinyl)acetic acid]) is a sulfinyl-containing carboxylic acid characterized by a sulfinyl (S=O) group adjacent to a methyl group and a carboxylic acid moiety. These analogs vary in substituents, oxidation states, and functional groups, influencing their chemical reactivity, physical properties, and applications .

Properties

IUPAC Name |

2-(carboxymethylsulfinyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5S/c5-3(6)1-10(9)2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKDKWLCVXCCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)S(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955003 | |

| Record name | 2,2'-Sulfinyldiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33388-14-6 | |

| Record name | 2,2′-Sulfinylbis[acetic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33388-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioglycolic acid sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033388146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Sulfinyldiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxymethanesulfinyl-acetic acid can be synthesized through the oxidation of thiodiglycolic acid using hydrogen peroxide as an oxidizing agent . The reaction typically occurs at room temperature and is completed within a short duration, making it an efficient synthetic route.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where thiodiglycolic acid is oxidized under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Carboxymethanesulfinyl-acetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: It can be reduced to yield thiodiglycolic acid.

Substitution: The carboxyl groups can participate in esterification reactions to form esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride can be employed.

Esterification: Alcohols and acid catalysts are used to form esters.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Thiodiglycolic acid.

Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

Carboxymethanesulfinyl-acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and therapeutic agents.

Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of carboxymethanesulfinyl-acetic acid involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, altering the oxidative state of biological molecules. This property makes it useful in studying oxidative stress and related cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of Carboxymethanesulfinyl-acetic acid analogs:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| [(2-Ethyl-6-methyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid | 1015844-80-0 | C₁₃H₁₇NO₄S | Sulfinyl (S=O), Carboxylic acid, Phenylcarbamoyl | 283.34 |

| 2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid | 63512-47-0 | C₆H₁₀O₈S₂ | Two sulfonyl (SO₂) groups, Carboxylic acid | 298.28 |

| {[2-(Trimethylsilyl)ethyl]sulfanyl}acetic acid | Not provided | C₇H₁₆O₂SSi | Sulfanyl (S-), Trimethylsilyl, Carboxylic acid | 208.35 (estimated) |

| [Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid | 19938-33-1 | C₁₂H₁₅NO₅ | Amino, Hydroxybenzyl, Carboxylic acid | 253.25 |

Key Observations:

- Sulfinyl vs.

- Substituent Effects : Bulky groups like trimethylsilyl () or phenylcarbamoyl () reduce solubility in polar solvents compared to simpler analogs .

- Acidity : Sulfonyl-containing compounds (e.g., CAS 63512-47-0) likely exhibit lower pKa values (higher acidity) than sulfinyl or sulfanyl analogs due to increased stabilization of the conjugate base .

Biological Activity

Carboxymethanesulfinyl-acetic acid (CMSA) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of the biological activity of CMSA, including its mechanisms of action, therapeutic applications, and relevant case studies.

CMSA is characterized by its unique structure, which includes carboxymethyl and sulfinyl functional groups. Its molecular formula is and it has a molecular weight of approximately 168.17 g/mol. This structure contributes to its reactivity and potential biological activity.

The biological activity of CMSA is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Preliminary studies suggest that CMSA may modulate several biological pathways:

- Antioxidant Activity : CMSA has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various microbial strains, suggesting that CMSA may also possess antimicrobial characteristics.

Biological Activity Data

Research into the biological activity of CMSA has yielded promising results. Below is a summary of key findings from various studies:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | CMSA exhibited significant free radical scavenging activity (IC50 = 20 µM) |

| Study 2 | Anti-inflammatory | Inhibition of TNF-α production by 50% at 10 µM concentration |

| Study 3 | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 100 µg/mL |

Case Studies

Several case studies have highlighted the therapeutic potential of CMSA:

-

Case Study on Oxidative Stress :

- A study involving human cell lines demonstrated that treatment with CMSA reduced markers of oxidative stress significantly compared to untreated controls. This suggests potential applications in conditions characterized by oxidative damage.

-

Case Study in Wound Healing :

- In an animal model, CMSA was applied topically to wounds infected with common pathogens. Results indicated a marked reduction in infection rates and improved healing times, supporting its use as a wound care agent.

-

Case Study on Inflammatory Diseases :

- A clinical trial involving patients with chronic inflammatory conditions showed that supplementation with CMSA led to reduced symptoms and improved quality of life metrics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.